

Methyltetrazine-PEG5-triethoxysilane chemical structure and properties

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Compound of Interest

Compound Name: Methyltetrazine-PEG5-triethoxysilane

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An In-depth Technical Guide to Methyltetrazine-PEG5-triethoxysilane

This technical guide offers a comprehensive overview of **Methyltetrazine-PEG5-triethoxysilane**, a heterobifunctional linker integral to advancements in bioconjugation, surface modification, and drug development. The document details its chemical properties, primary applications, and provides detailed experimental protocols for its utilization.

Core Compound Specifications

Methyltetrazine-PEG5-triethoxysilane is a molecule engineered with two key functional groups: a methyltetrazine moiety for bioorthogonal "click" chemistry and a triethoxysilane group for covalent attachment to silica-based surfaces.^[1] A polyethylene glycol (PEG) linker between these groups enhances solubility and minimizes non-specific binding.^{[1][2][3]}

Quantitative Data Summary

Property	Value	References
CAS Number	2353410-01-0	[1] [3] [4]
Molecular Formula	C ₂₉ H ₄₉ N ₅ O ₉ Si	[1] [3] [4]
Molecular Weight	639.81 g/mol	[1] [3] [4]
Purity	≥95%	[1] [3] [5]
Solubility	Soluble in DMSO, DCM, and DMF	[1] [3]
Storage	Store at -20°C	[1] [3] [4]

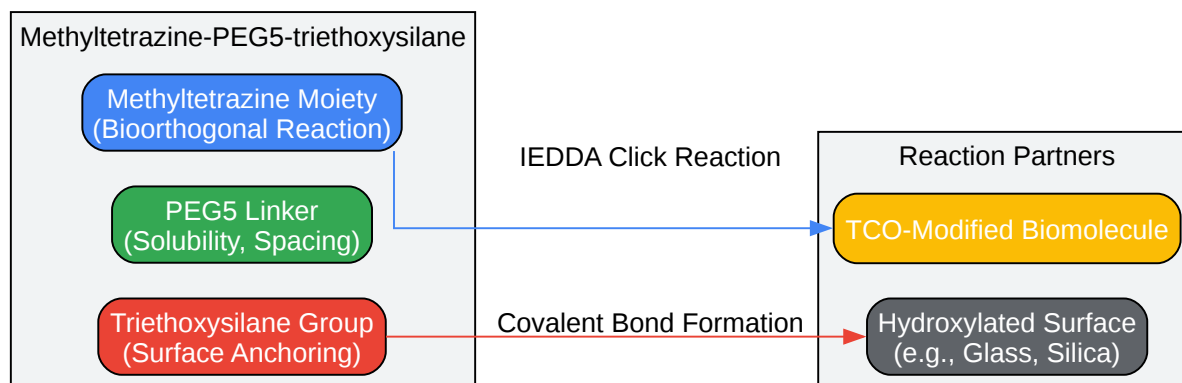
The Chemistry of Bioorthogonal Ligation

The utility of **Methyltetrazine-PEG5-triethoxysilane** stems from the reactivity of its methyltetrazine group, which participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (TCO) derivative.[\[1\]](#)[\[2\]](#) This reaction is a prime example of "click chemistry" due to its exceptional speed, selectivity, and biocompatibility.[\[1\]](#)

Key characteristics of the Methyltetrazine-TCO ligation include:

- **High Reaction Kinetics:** It is recognized as one of the fastest bioorthogonal reactions.[\[1\]](#)[\[6\]](#)
- **Bioorthogonality:** The reaction proceeds efficiently within complex biological environments without interfering with native biochemical processes.[\[1\]](#)[\[2\]](#)[\[6\]](#)
- **Catalyst-Free:** The reaction does not necessitate a cytotoxic copper catalyst.[\[1\]](#)
- **Stability:** The resulting covalent bond is highly stable.[\[1\]](#)

The triethoxysilane moiety facilitates the covalent modification of hydroxylated surfaces such as glass, silica, and certain metal oxides.[\[2\]](#)



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Logical relationship of **Methyltetrazine-PEG5-triethoxysilane** functional groups.

Applications in Research and Development

The unique bifunctional nature of this compound makes it suitable for a variety of applications:

- Surface Functionalization: Used for preparing biosensors, diagnostic devices, and microfluidics.[3]
- Bioconjugation: Enables the controlled attachment of biomolecules to surfaces.[3]
- Cell and Tissue Imaging: The bioorthogonal nature of the ligation allows for specific labeling of cells and tissues that have been tagged with a TCO group.[1]
- Targeted Drug Delivery: While this specific molecule is primarily for surface modification, the underlying methyltetrazine-TCO chemistry is widely used in creating antibody-drug conjugates (ADCs) and other targeted therapeutic systems.[1]

Experimental Protocols

While specific protocols should be optimized for the particular application and substrate, the following provides a general framework for the use of **Methyltetrazine-PEG5-triethoxysilane**.

[1]

Surface Functionalization of Silica-Based Substrates

This protocol outlines the general steps for modifying a silica-based surface (e.g., glass slide, silicon wafer) with **Methyltetrazine-PEG5-triethoxysilane**.^[1]

Materials:

- Silica substrate (e.g., glass coverslips)
- Acetone, ethanol, deionized water
- Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) OR Oxygen plasma generator
- Anhydrous toluene or ethanol^[1]
- **Methyltetrazine-PEG5-triethoxysilane**^[1]
- Nitrogen gas^[1]

Procedure:

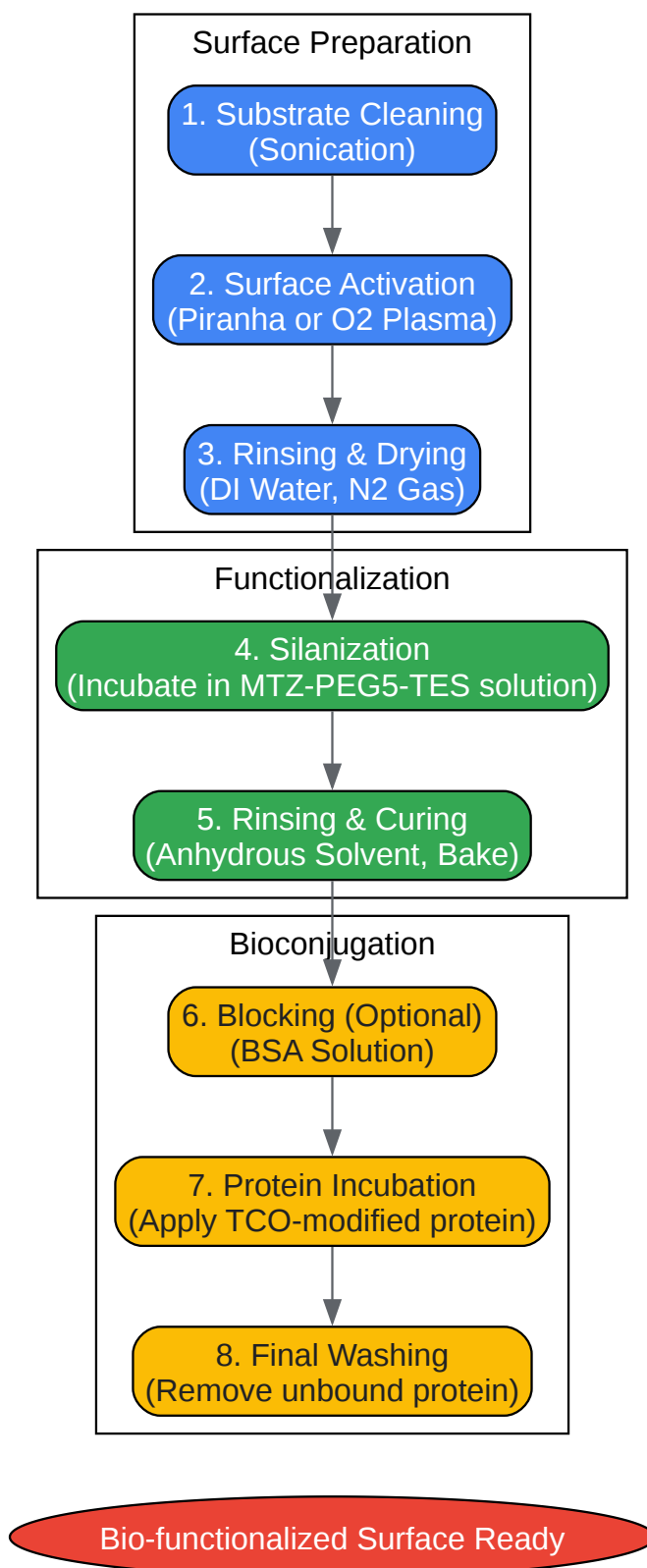
- Substrate Cleaning: Thoroughly clean the silica substrate by sonicating in acetone, ethanol, and deionized water for 10-15 minutes each. Dry the substrate under a stream of nitrogen.^[1]
- Surface Activation: Activate the surface to generate hydroxyl groups. This can be achieved by:
 - Piranha solution: Immerse the substrate in freshly prepared piranha solution for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive.^{[1][2]}
 - Oxygen plasma: Treat the substrate with oxygen plasma according to the instrument manufacturer's instructions.^[1]
- Rinse the activated substrate extensively with deionized water and dry with nitrogen.^[1]
- Silanization:

- Prepare a 1-2% (v/v) solution of **Methyltetrazine-PEG5-triethoxysilane** in anhydrous toluene or ethanol.[\[1\]](#)
- Immerse the cleaned and activated substrate in the silane solution.[\[1\]](#)
- Incubate for 2-4 hours at room temperature or 30-60 minutes at 60-80°C. This reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize water content.[\[1\]](#)
- After incubation, rinse the substrate with the anhydrous solvent to remove excess silane.[\[1\]](#)
- (Optional) Cure the silanized substrate by baking at 110°C for 30-60 minutes.[\[7\]](#)

Bioconjugation of TCO-Modified Proteins

Procedure:

- Blocking (Optional but Recommended): Incubate the methyltetrazine-functionalized substrate with a blocking buffer (e.g., BSA or casein solution) for 30-60 minutes to minimize non-specific binding of the protein.[\[1\]](#)
- Rinse the substrate with PBS and deionized water, then dry with nitrogen.[\[1\]](#)
- Bioconjugation:
 - Prepare a solution of the TCO-modified protein at a suitable concentration (typically in the µg/mL to mg/mL range, to be optimized) in PBS.[\[1\]](#)
 - Apply the protein solution to the functionalized surface.[\[1\]](#)
 - Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[\[1\]](#)
- Washing: Gently wash the surface with a washing buffer (e.g., PBS with a small amount of tween-20) to remove any non-specifically bound protein.
- The surface is now functionalized with the desired biomolecule and ready for use in downstream applications.



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Workflow for surface functionalization and bioconjugation.

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